REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH3:9][N:10]1[CH2:15][CH2:14][C:13](=O)[CH2:12][CH2:11]1.CCOCC.[BH4-].[Na+]>C1C=CC=CC=1.O>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH:13]2[CH2:14][CH2:15][N:10]([CH3:9])[CH2:11][CH2:12]2)=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
4.59 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
3.39 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)=O
|
Name
|
4A
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature over a period of 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux over a period of 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the Molecular Sieve
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in 95% ethanol (50 ml)
|
Type
|
CUSTOM
|
Details
|
the ethanol is evaporated
|
Type
|
STIRRING
|
Details
|
The aqueous residue is shaken with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the methylene chloride layer is dried over anhydrous potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled
|
Type
|
CUSTOM
|
Details
|
to give crude product (5.89 g) b.p. 130°-150° C./1 mmHg
|
Type
|
CUSTOM
|
Details
|
This substance is recrystallized from ether-petroleum ether
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(NC2CCN(CC2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.25 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 1946.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |